molecular formula C11H17BClNO2 B1447770 (3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid CAS No. 1704074-24-7

(3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid

Cat. No.: B1447770
CAS No.: 1704074-24-7
M. Wt: 241.52 g/mol
InChI Key: RCCXAZJHSWFDDD-UHFFFAOYSA-N
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Description

(3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chloro group and a diethylamino methyl group

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, (3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid would interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in the formation of carbon–carbon bonds, which are fundamental in organic synthesis .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the compound would facilitate the formation of carbon–carbon bonds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the effectiveness of these reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid typically involves the formation of the boronic acid group through hydroboration or other boron insertion methods. One common approach is the hydroboration of an appropriate precursor, such as an alkyne or alkene, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents and catalysts to facilitate the addition of the boron group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of functionalized phenylboronic acids.

Scientific Research Applications

(3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.

    Industry: The compound is used in the production of advanced materials and polymers with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl ring and no additional substituents.

    4-Chlorophenylboronic acid: Similar to (3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid but lacks the diethylamino methyl group.

    3-Chloro-4-methylphenylboronic acid: Similar structure but with a methyl group instead of the diethylamino methyl group.

Uniqueness

This compound is unique due to the presence of both the chloro and diethylamino methyl groups, which provide additional reactivity and functionality compared to simpler boronic acids. This makes it a valuable reagent in organic synthesis and various scientific applications.

Biological Activity

(3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and antioxidant activities, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a chlorinated phenyl ring with a diethylaminomethyl substituent. This structure is significant for its interactions with biological targets, particularly in cancer therapy and enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the potential of boronic acids in cancer treatment. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Prostate Cancer Cells

A study evaluated the cytotoxicity of boronic compounds on PC-3 human prostate cancer cells. The results indicated that:

  • Concentrations Tested : 0.5 µM, 1 µM, 2 µM, and 5 µM.
  • Cell Viability : At 5 µM concentration, the viability dropped to approximately 33%, while healthy L929 fibroblast cells maintained about 95% viability after treatment.
Concentration (µM)PC-3 Cell Viability (%)L929 Cell Viability (%)
0.57197
15592
24485
53395

These findings suggest that this compound could selectively target cancer cells while sparing healthy cells, an essential characteristic for anticancer agents .

Antimicrobial Activity

Boronic acids have also demonstrated significant antimicrobial properties. In a comparative study of various boronic compounds:

  • Microorganisms Tested : Staphylococcus aureus, Escherichia coli, Candida albicans, among others.
  • Inhibition Zones : The compounds exhibited inhibition zones ranging from 7 mm to 13 mm against different microbial strains.

Table of Antimicrobial Efficacy

MicroorganismInhibition Zone Diameter (mm)
Staphylococcus aureus12
Escherichia coli10
Candida albicans9
Pseudomonas aeruginosa8

This antimicrobial activity underscores the potential utility of this compound in treating infections caused by resistant strains .

Antioxidant Activity

The antioxidant properties of boronic acids are also noteworthy. Research has indicated that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Antioxidant Assay Results

A series of assays using DPPH and ABTS methods showed that:

  • DPPH Scavenging Activity : The compound exhibited an IC50 value comparable to standard antioxidants like α-tocopherol.
CompoundIC50 Value (µM)
This compound25
α-Tocopherol20

This significant antioxidant activity suggests that the compound may play a role in mitigating oxidative damage in biological systems .

Properties

IUPAC Name

[3-chloro-4-(diethylaminomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BClNO2/c1-3-14(4-2)8-9-5-6-10(12(15)16)7-11(9)13/h5-7,15-16H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCXAZJHSWFDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN(CC)CC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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